2-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol is a complex organic compound with a unique structure that combines multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘4’,5’]pyrido[3’,2’4,5]furo[3,2-d]pyrimidin-8-yl)-1-piperazinyl]ethanol: This compound has a similar core structure but with additional functional groups that may alter its properties.
[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘4’,5’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-8-yl)sulfanyl]acetate: This compound features a thieno ring instead of a furo ring, which can impact its reactivity and applications.
Uniqueness
The uniqueness of 2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
900264-54-2 |
---|---|
Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4g/mol |
IUPAC Name |
2-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]ethanol |
InChI |
InChI=1S/C20H26N4O3/c1-11(2)7-14-13-9-26-20(3,4)8-12(13)15-16-17(27-19(15)24-14)18(21-5-6-25)23-10-22-16/h10-11,25H,5-9H2,1-4H3,(H,21,22,23) |
InChI Key |
NFUMONZOZIEMKG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCO |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.